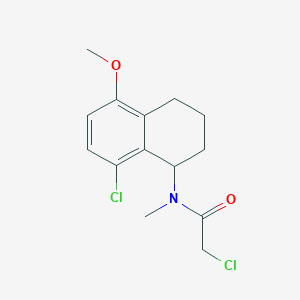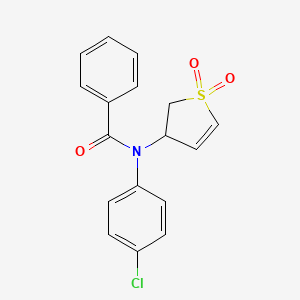
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as CPDTB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPDTB is a small molecule that belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival such as COX-2, MMP-9, and VEGF.
In immune cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to modulate the production of cytokines and chemokines involved in the immune response. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activation of various signaling pathways involved in immune cell activation and proliferation such as MAPK and PI3K/Akt.
In the brain, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to improve cognitive function and memory by enhancing the expression of synaptic proteins and neurotrophic factors.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential applications in various fields, which makes it a useful tool for researchers. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its effectiveness in vivo.
将来の方向性
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several potential future directions for research. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in combination therapy with other anticancer drugs. In immunology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neurology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to improve the solubility and bioavailability of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide.
合成法
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide can be synthesized using a multistep process that involves the reaction of 4-chloroaniline with 2,3-dihydrothiophene-1,1-dioxide followed by the reaction with 4-chlorobenzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is shown in Figure 1.
科学的研究の応用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurology. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the development and progression of cancer.
In immunology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to enhance the production of anti-inflammatory cytokines such as IL-10.
In neurology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBJOOTGCOHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)
![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)
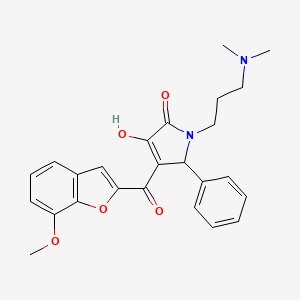
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)
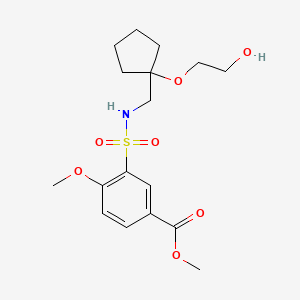
![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)
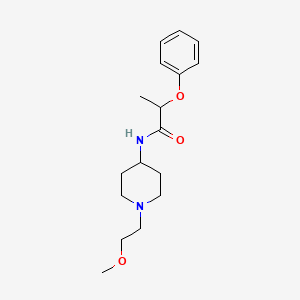
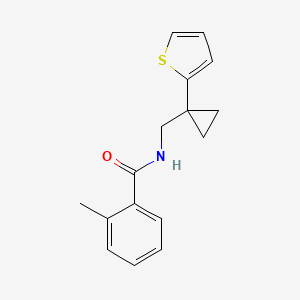
![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)
